molecular formula C7H8N2O4S B093654 2-Amino-5-sulfamoylbenzoic acid CAS No. 137-65-5

2-Amino-5-sulfamoylbenzoic acid

Cat. No. B093654
CAS RN: 137-65-5
M. Wt: 216.22 g/mol
InChI Key: JRGAUAWPCLQHTF-UHFFFAOYSA-N
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Description

2-Amino-5-sulfamoylbenzoic acid is a multifunctional compound that can exhibit a variety of roles in the construction of supramolecular coordination polymers. It contains amino, carboxylic acid, and sulfonic acid functional groups, which allow it to act as a hydrogen-bond donor and acceptor, contributing to the formation of high-dimensional supramolecular networks .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from different benzoic acid derivatives. For instance, alkyl esters of 4-amino-2-sulfamoylbenzoic acid were prepared through alcoholysis, followed by reduction to yield various alkyl 4-amino-2-sulfamoylbenzoates with significant anticonvulsant activity . Another synthesis route for a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involved methylation, thiocyanation, ethylation, and oxidation steps, starting from 4-amino-2-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-amino-5-sulfamoylbenzoic acid derivatives can form complexes with other molecules. For example, sulfadimidine forms 1:1 complexes with 2- and 4-aminobenzoic acids, where molecular association is maintained by hydrogen bonds involving the carboxyl and amino groups . The molecular dimensions of the complexed aminobenzoic acids are similar to those of the free acids, indicating that the complexation does not significantly alter the structure of the aminobenzoic acids .

Chemical Reactions Analysis

2-Amino-5-sulfamoylbenzoic acid and its derivatives can participate in various chemical reactions. For instance, sulfamic acid, a related sulfonamide, has been used as a catalyst for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and 2-aminothiophenol in water at room temperature, showcasing the potential of sulfonamides in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-sulfamoylbenzoic acid derivatives are influenced by their functional groups. The presence of amino, carboxylic acid, and sulfonic acid groups allows these compounds to engage in extensive hydrogen bonding, which can lead to the formation of supramolecular structures. For example, a new copper(II) supramolecular coordination polymer and a dinuclear compound were synthesized using 2-amino-5-sulfobenzoic acid, demonstrating its ability to form extended networks through hydrogen bonding and coordination to metal ions . Additionally, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid forms a three-dimensional layered polymer structure through hydrogen bonding and π-ring interactions .

Scientific Research Applications

  • Chemical Synthesis and Biological Applications :

    • Aromatic disulfides like 2-Amino-5-sulfamoylbenzoic acid are useful for determining sulfhydryl groups in biological materials, contributing to a deeper understanding of blood chemistry (Ellman, 1959).
  • Corrosion Inhibition :

    • The compound has been tested as an inhibitor for mild steel corrosion in acidic environments, displaying promising results in protecting metal surfaces (Sappani & Karthikeyan, 2014).
  • Textile Industry Applications :

    • Novel 2-amino-5-arylazothiazole disperse dyes containing the sulfa drug nucleus have been synthesized for dyeing polyester fabrics. These compounds exhibit antimicrobial activity, making them useful in textile industry applications (Gaffer, Fouda, & Khalifa, 2016).
  • Pharmaceutical Research :

    • Alkyl esters of 2-Amino-5-sulfamoylbenzoic acid have been synthesized and shown to possess anticonvulsant activity, indicating potential applications in pharmaceuticals (Hamor & Janfaza, 1963).
  • Medicinal Chemistry :

    • The sulfonamide group, a key component in 2-Amino-5-sulfamoylbenzoic acid, is essential in medicinal chemistry, particularly in sulfonamide antibacterials. These compounds, however, can cause hypersensitivity and skin rashes (Kalgutkar, Jones, & Sawant, 2010).
  • Toxicology Studies :

    • Research on the toxicity of benzoic acid derivatives, including 2-Amino-5-sulfamoylbenzoic acid, has shown that these compounds can lead to various disorders in the body, mainly affecting the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
  • Antiglaucoma Activity :

    • Novel compounds and complexes containing 2-Amino-5-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as antiglaucoma agents (Yenikaya et al., 2010).
  • Quantum Chemical Computations :

  • Co-crystal Formation :

  • Environmental Impact :

    • Microorganisms have developed strategies to degrade sulfonamide antibiotics, including those containing 2-Amino-5-sulfamoylbenzoic acid, which is crucial for understanding the environmental impact of these substances (Ricken et al., 2013).

Safety And Hazards

The safety information for 2-Amino-5-sulfamoylbenzoic acid indicates that it should be stored at room temperature . It is also advised to avoid contact with skin and eyes .

properties

IUPAC Name

2-amino-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGAUAWPCLQHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059678
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-sulfamoylbenzoic acid

CAS RN

137-65-5
Record name 2-Amino-5-(aminosulfonyl)benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
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Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(aminosulphonyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lüddens, HJ Lang, ER Korpi - European journal of pharmacology, 1998 - Elsevier
The Na + –K + –2Cl − cotransporter blocker furosemide inhibits γ-aminobutyric acid (GABA)-gated chloride currents and reverses GABA-mediated inhibition of [ 35 S ]-t-…
Number of citations: 11 www.sciencedirect.com

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